An In-depth Technical Guide to Nonylbenzene-PEG8-OH: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)
An In-depth Technical Guide to Nonylbenzene-PEG8-OH: Structure, Properties, and Application in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonylbenzene-PEG8-OH is a discrete polyethylene (B3416737) glycol (PEG) derivative featuring a hydrophobic nonylbenzene (B91765) head and a hydrophilic octaethylene glycol tail terminated with a hydroxyl group. This amphiphilic structure makes it a valuable component in various chemical and biological applications, most notably as a linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. The linker component of a PROTAC is a critical determinant of its efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental considerations for Nonylbenzene-PEG8-OH, with a particular focus on its role in PROTAC development.
Chemical Structure and Identification
Nonylbenzene-PEG8-OH consists of a nonylbenzene moiety ether-linked to an octaethylene glycol chain. The nonyl group is typically a linear alkyl chain, and for the purposes of this guide, the para-substituted isomer is depicted. However, it is important to note that commercial preparations may contain branched nonyl isomers. The terminal hydroxyl group provides a reactive handle for further chemical modification, such as conjugation to a warhead or an E3 ligase ligand in the synthesis of a PROTAC.
Chemical Structure:
Molecular Formula: C₃₁H₅₆O₉[1]
Molecular Weight: 572.77 g/mol [1]
CAS Number: 41506-14-3[1]
Physicochemical Properties
Precise physicochemical data for the discrete Nonylbenzene-PEG8-OH molecule is not extensively reported in the literature. The following table summarizes available data for the closely related class of nonylphenol ethoxylates. It is important to recognize that these values may vary for the monodisperse Nonylbenzene-PEG8-OH.
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Color | Clear to light yellow, viscous liquid | [3] |
| Boiling Point | >250 °C | [2] |
| Specific Gravity | 1.005 - 1.025 g/cm³ | [2] |
| Solubility | Miscible with water, ethanol, and vegetable oils | [3] |
| pH (1% aqueous) | 5.0 - 7.0 | [2] |
Role in PROTAC Drug Development
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5] The linker is not merely a spacer but plays a crucial role in the overall efficacy of the PROTAC.[6]
Nonylbenzene-PEG8-OH serves as a precursor for such linkers. The hydrophobic nonylbenzene group can influence the molecule's interaction with cell membranes and its overall pharmacokinetic properties, while the flexible and hydrophilic PEG chain enhances solubility and allows for the optimal positioning of the two ligands to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] The formation of this complex is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[6]
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic process that hijacks the cell's ubiquitin-proteasome system.
Caption: PROTAC-mediated protein degradation pathway.
The length and composition of the PEG linker are critical for optimizing the geometry of the ternary complex, which directly impacts the efficiency of protein degradation.[6] Studies have shown that varying the number of PEG units can significantly affect the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of a PROTAC.[5]
Experimental Protocols
Synthesis of Nonylphenol Polyoxyethylene Ether (General Procedure)
This protocol is a general representation for the synthesis of nonylphenol ethoxylates and can be adapted for the synthesis of Nonylbenzene-PEG8-OH. The synthesis of a discrete PEG length typically requires the use of monodisperse PEG starting materials.
Materials:
-
Ethylene (B1197577) oxide
-
Potassium hydroxide (B78521) (catalyst)
-
Inert solvent (e.g., toluene)
-
Nitrogen gas supply
Procedure:
-
Charge a reaction vessel with 4-nonylphenol and potassium hydroxide catalyst under a nitrogen atmosphere.
-
Heat the mixture to initiate the reaction and remove any water formed.
-
Introduce a controlled amount of ethylene oxide into the reactor while maintaining the desired reaction temperature. The number of ethylene oxide units added will determine the length of the PEG chain.
-
After the reaction is complete, cool the mixture and neutralize the catalyst.
-
The product can be purified by techniques such as column chromatography to isolate the desired PEG length.
Analysis of Nonylbenzene-PEG8-OH
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol.
-
Detection: UV detector at a wavelength suitable for the benzene (B151609) ring (e.g., 280 nm).
-
Purpose: To assess the purity of the compound and separate it from other PEG chain lengths.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of protons corresponding to the nonyl chain, the benzene ring, the ethylene glycol repeating units, and the terminal hydroxyl group. Integration of the peaks can be used to confirm the length of the PEG chain.
-
¹³C NMR: To identify the carbon signals of the different moieties in the molecule.
Evaluation of a PROTAC Containing a Nonylbenzene-PEG8-OH-derived Linker
A common method to assess the efficacy of a PROTAC is to measure the degradation of the target protein in a cellular context using Western blotting.
Experimental Workflow:
Caption: A typical workflow for evaluating PROTAC efficacy.
Procedure:
-
Cell Culture and Treatment: Plate cells that endogenously express the target protein. Treat the cells with increasing concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Protein Extraction: Lyse the cells to extract total protein. Determine the protein concentration of each sample using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[6]
-
-
Data Analysis: Quantify the intensity of the protein bands. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control and plot the results to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation).[7]
Conclusion
Nonylbenzene-PEG8-OH is a versatile molecule with significant applications in drug development, particularly as a building block for PROTAC linkers. Its amphiphilic nature, arising from the hydrophobic nonylbenzene group and the hydrophilic PEG chain, provides a valuable combination of properties for optimizing the solubility, permeability, and ternary complex formation of PROTACs. The discrete length of the PEG8 chain allows for precise control over the linker length, a critical parameter in the rational design of effective protein degraders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and scientists to effectively utilize Nonylbenzene-PEG8-OH in their drug discovery and development endeavors. Further research into the specific structure-activity relationships of PROTACs incorporating this and related linkers will continue to advance the field of targeted protein degradation.
References
- 1. Nonylbenzene-PEG8-OH|CAS 41506-14-3|DC Chemicals [dcchemicals.com]
- 2. redox.com [redox.com]
- 3. POLYETHYLENE GLYCOL MONO-4-NONYLPHENYL ETHER | 26027-38-3 [chemicalbook.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
